molecular formula C22H29NO B2560334 N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024228-24-7

N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2560334
CAS RN: 1024228-24-7
M. Wt: 323.48
InChI Key: CRUZLBGHPPYGNW-UHFFFAOYSA-N
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Description

“N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic molecule that contains an adamantyl group, a phenyl group, and a carboxamide group. The adamantyl group is a bulky, three-dimensional structure derived from adamantane, a type of diamondoid. The phenyl group is a six-membered aromatic ring, and the carboxamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate adamantyl amine with a phenylcyclopentane carboxylic acid or acid chloride . The exact methods would depend on the specific reactivity and protection strategies needed for these functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-dimensional adamantyl group, the planar phenyl ring, and the polar carboxamide group . Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present. The carboxamide could participate in various reactions such as hydrolysis or condensation . The adamantyl group, being quite sterically hindered, might limit the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The adamantyl group would likely make the compound quite lipophilic, while the carboxamide could form hydrogen bonds, affecting its solubility .

Scientific Research Applications

Synthesis and Chemical Properties

Adamantyl-Containing Compounds in Drug Development

Adamantyl-containing compounds, such as N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide, play a crucial role in attempts to create highly effective and selective drugs. These compounds are part of a broader exploration of adamantane chemistry, which focuses on synthesizing and characterizing compounds with adamantyl groups to leverage their unique chemical properties for therapeutic purposes. The exploration of adamantylated nucleic bases and related heterocyclic compounds indicates promising prospects for research in pharmaceutical applications (Shokova & Kovalev, 2013).

Pharmacological Applications

Potential in Neurodegenerative Disease Treatment

Adamantane-based scaffolds have been identified as potential agents for the treatment of neurodegenerative diseases, such as dementia, Alzheimer's, and Parkinson's diseases. The pharmacological profile of over 75 natural and synthetic adamantane derivatives, including well-known drugs like amantadine and memantine, highlights their significant potential. These derivatives exhibit promising effects against Alzheimer's and Parkinson's diseases, surpassing the efficacy of existing treatments and indicating new research directions for biochemists, pharmacologists, and the pharmaceutical industry (Dembitsky et al., 2020).

Chemical Reactions and Applications

Transition Metal Complexes and Organic Synthesis

N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide derivatives are part of studies focusing on the isomerization of N-allylic systems, catalyzed by transition metal complexes. These studies reveal applications in organic synthesis, particularly in the selective synthesis of enamines, enamides, azadienes, and other compounds. The research provides insights into the relationships between structure and reactivity, influencing the outcomes of reactions involving N-allyl compounds and transition metal complexes. Such understanding aids in developing novel synthetic pathways for complex organic molecules (Krompiec et al., 2008).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound is not available, similar compounds require avoidance of dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c24-20(22(8-4-5-9-22)19-6-2-1-3-7-19)23-21-13-16-10-17(14-21)12-18(11-16)15-21/h1-3,6-7,16-18H,4-5,8-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUZLBGHPPYGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantyl)-1-phenylcyclopentane-1-carboxamide

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